2,4,6-Trichloro-5-fluoropyrimidine

Overview

Description

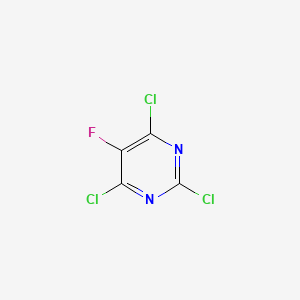

2,4,6-Trichloro-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C4Cl3FN2 It is a derivative of pyrimidine, characterized by the presence of three chlorine atoms and one fluorine atom attached to the pyrimidine ring

Mechanism of Action

Target of Action

The primary target of 2,4,6-Trichloro-5-fluoropyrimidine is the enzyme thymidylate synthase (TS) . This enzyme plays a crucial role in DNA synthesis by catalyzing the conversion of deoxyuridylic acid to thymidylic acid .

Mode of Action

This compound interacts with its target, thymidylate synthase, by binding to the enzyme and inhibiting its function . This interaction results in the disruption of DNA synthesis, thereby inhibiting cell replication .

Biochemical Pathways

This compound affects the pyrimidine metabolic pathway . It is converted into several active metabolites, including 5-fluorodeoxyuridylate (5-FdUMP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), and fluorouridine triphosphate (5-FUTP) . These active metabolites disrupt RNA synthesis and the action of thymidylate synthase .

Pharmacokinetics

It is known that the compound is metabolized by the enzyme dihydropyrimidine dehydrogenase (dpd), which is the initial rate-limiting enzyme in pyrimidine catabolism .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of DNA synthesis and cell replication . This leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be affected by the presence of other drugs, the patient’s genetic makeup, and the specific characteristics of the tumor cells . .

Biochemical Analysis

Biochemical Properties

2,4,6-Trichloro-5-fluoropyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as thymidylate synthase, which is crucial for DNA synthesis. The compound binds to the active site of the enzyme, inhibiting its activity and thus affecting DNA replication and cell division. Additionally, this compound may interact with other proteins and biomolecules, altering their function and leading to various biochemical effects .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis (programmed cell death) in certain cell types by disrupting the normal function of mitochondria and activating caspases, which are enzymes involved in the apoptotic process. Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as thymidylate synthase, inhibiting their activity. This binding prevents the enzyme from catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to damage of cellular components such as lipids, proteins, and DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature or exposure to light. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity. High doses of this compound have been associated with adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity. These toxic effects are likely due to the compound’s ability to generate ROS and induce oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also lead to the formation of reactive intermediates that contribute to its toxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be actively transported by specific transporters. The compound can also bind to plasma proteins, affecting its distribution and bioavailability. Its localization within cells can influence its activity and function, with higher concentrations potentially leading to greater biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of this compound in the nucleus can affect DNA synthesis and gene expression, while its presence in mitochondria can disrupt mitochondrial function and induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-5-fluoropyrimidine typically involves the chlorination of 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione using phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is exothermic and requires careful control of temperature and addition rates. The mixture is maintained at 60°C while N,N-dimethylaniline is added dropwise .

Industrial Production Methods: In industrial settings, the production of this compound involves similar chlorination processes but on a larger scale. The use of barbituric acid as a starting material and phosphorus oxychloride as the chlorinating agent is common. The reaction is carried out under reflux conditions, and the product is purified through distillation and recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-5-fluoropyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine and fluorine atoms. Common nucleophiles include amines, alkoxides, and thiols.

Suzuki Coupling: It can undergo Suzuki-Miyaura cross-coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.

Major Products:

Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

Suzuki Coupling: The major products are biaryl compounds with diverse functional groups.

Scientific Research Applications

2,4,6-Trichloro-5-fluoropyrimidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: It is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

Medicine: Research into its derivatives has shown potential in developing new drugs, particularly in oncology and antiviral therapies.

Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

2,4,6-Trichloropyrimidine: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.

2,4-Dichloro-5-fluoropyrimidine: Contains one less chlorine atom, affecting its chemical reactivity and physical properties.

5-Fluorouracil: A well-known chemotherapeutic agent, it shares the fluoropyrimidine core but differs significantly in its biological activity and applications.

Uniqueness: 2,4,6-Trichloro-5-fluoropyrimidine is unique due to the combination of chlorine and fluorine atoms on the pyrimidine ring, which imparts distinct chemical reactivity and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial applications .

Biological Activity

2,4,6-Trichloro-5-fluoropyrimidine is a halogenated pyrimidine compound that has garnered attention for its biological activity, particularly in the fields of oncology and enzymatic inhibition. Its structure, characterized by multiple chlorine and fluorine substituents, enhances its biochemical properties and potential therapeutic applications.

The primary biological target of this compound is thymidylate synthase (TS) , an enzyme crucial for DNA synthesis. The compound inhibits TS by binding to its active site, thus preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This inhibition disrupts DNA replication and cell division processes, leading to cellular apoptosis in certain cancer cell lines.

Biochemical Pathways

The compound significantly impacts the pyrimidine metabolic pathway , affecting nucleotide synthesis and cellular proliferation. Its interaction with TS is crucial for its anticancer properties, as it leads to decreased availability of dTMP, ultimately resulting in reduced DNA synthesis.

Pharmacokinetics

This compound is metabolized by dihydropyrimidine dehydrogenase (DPD) , which is the rate-limiting enzyme in pyrimidine catabolism. This metabolic pathway influences its efficacy and potential side effects in therapeutic applications.

Cellular Effects

The compound exhibits several cellular effects:

- Induction of Apoptosis : It can trigger programmed cell death in specific cell types by disrupting mitochondrial function and activating caspases.

- Cell Cycle Arrest : This compound alters gene expression related to cell cycle regulation, leading to inhibition of cell proliferation.

- Oxidative Stress : It may induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components like lipids and DNA.

Case Studies and Research Findings

Research has demonstrated the potent biological activity of this compound against various cancer cell lines. For instance:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | L1210 Mouse Leukemia | <10 | Inhibition of DNA synthesis via TS |

| Study B | MCF-7 Breast Cancer | 15 | Induction of apoptosis through ROS generation |

| Study C | A549 Lung Cancer | 12 | Cell cycle arrest at G1 phase |

In a study evaluating its effects on L1210 mouse leukemia cells, this compound showed significant growth inhibition with an IC50 value in the nanomolar range. The growth inhibition was reversible with thymidine supplementation, indicating a direct involvement of TS inhibition in its action .

Environmental and Genetic Factors

The efficacy of this compound can be influenced by environmental factors such as:

- The presence of other therapeutic agents.

- Genetic variations in patients that affect drug metabolism.

- Specific characteristics of tumor cells that may alter drug sensitivity.

Properties

IUPAC Name |

2,4,6-trichloro-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl3FN2/c5-2-1(8)3(6)10-4(7)9-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBZSPPWTVRISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539088 | |

| Record name | 2,4,6-Trichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6693-08-9 | |

| Record name | 2,4,6-Trichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.